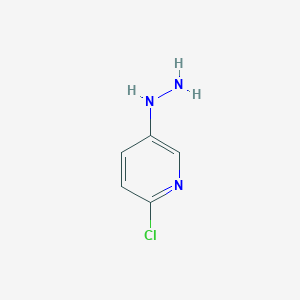

2-Chloro-5-hydrazinylpyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-hydrazinylpyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2-Chloro-5-hydrazinylpyridine, they do provide insights into the synthesis, structure, and reactivity of closely related compounds, which can be informative for understanding the properties and potential applications of 2-Chloro-5-hydrazinylpyridine.

Synthesis Analysis

The synthesis of related hydrazinylpyridine compounds often involves the substitution of chlorine atoms with hydrazine or other nucleophiles. For example, 2-chloro-3-cyanopyridines react with hydrazine hydrate to yield hydrazinopyridines . Similarly, 2,3-dichloropyridine can be reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine . These methods suggest that the synthesis of 2-Chloro-5-hydrazinylpyridine could potentially follow analogous pathways, utilizing hydrazine as a nucleophile to introduce the hydrazinyl group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as FT-IR, FT-R, and NMR are commonly used to determine the structure of pyridine derivatives . The molecular structure is often influenced by the presence of substituents, which can lead to the formation of intra- and inter-molecular hydrogen bonds, affecting the overall conformation of the molecule . For 2-Chloro-5-hydrazinylpyridine, similar analytical techniques would likely reveal the presence of hydrogen bonding and other structural features that dictate its chemical behavior.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which can be used to introduce different functional groups into the molecule . The reactivity of the chlorine atom in such compounds is a key factor in their chemical transformations. For instance, 2-chloro-3-cyanopyridines are susceptible to nucleophilic attack by amines and hydrazine . This suggests that 2-Chloro-5-hydrazinylpyridine could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a hydrazino group can affect the compound's solubility, boiling point, and melting point. The presence of hydrogen bonds can also impact these properties, as well as the compound's stability and reactivity . The vibrational characteristics of the hydrazo-bond, as studied through IR and Raman spectroscopy, provide insights into the strength and nature of these bonds . The spectral properties, including UV-vis absorption and fluorescence, are also affected by the solvent and environmental conditions such as temperature and pH .

科学研究应用

Synthesis of Complex Organic Compounds

2-Chloro-5-hydrazinylpyridine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through reactions involving substitution and diazotization processes, followed by electrophilic substitution. The process demonstrates its utility in creating pyrazolidine derivatives, which are significant in the development of pharmaceuticals and agrochemicals (Zhang Zhong-tao, 2011).

Investigation of Cyclization Patterns

The compound has also been studied for its role in cyclization reactions. The effect of substituents on the cyclization pattern of 2-pyridylhydrazones demonstrates the influence of 2-Chloro-5-hydrazinylpyridine in forming derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, showcasing the impact of chemical structure on the reaction outcomes (Zahia Cheurfa et al., 2016).

Antimycobacterial and Antimicrobial Activities

Further, its derivatives have been explored for antimycobacterial and antimicrobial activities. One study synthesized and evaluated pyridinyl- and pyrazinylhydrazone derivatives for their activity against M. tuberculosis, highlighting the potential of 2-Chloro-5-hydrazinylpyridine derivatives as tuberculostatic agents (A. Pinheiro et al., 2020). Another study investigated newly synthesized 2,4,6-tri-substituted pyridine derivatives for their antimicrobial properties, further emphasizing the relevance of this compound in developing new antimicrobial agents (Osama I. Abdel Salam et al., 2014).

Cytotoxic Evaluation for Cancer Research

In cancer research, novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives synthesized from 2-Chloro-5-hydrazinylpyridine were evaluated for their cytotoxic activities against several cancer cell lines, providing insights into the development of new therapeutic agents (G. Zhang et al., 2011).

安全和危害

未来方向

While specific future directions for 2-Chloro-5-hydrazinylpyridine are not mentioned in the search results, it’s worth noting that many pyrimidines, a class of compounds that includes hydrazinylpyridines, have been the focus of research for their potential applications in the pharmaceutical and agrochemical industries .

属性

IUPAC Name |

(6-chloropyridin-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEJLXPUJJYRBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445939 |

Source

|

| Record name | 2-Chloro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-hydrazinylpyridine | |

CAS RN |

145934-89-0 |

Source

|

| Record name | 2-Chloro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)